2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound with significant interest in medicinal chemistry. Its structure incorporates a pyridazine moiety, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory applications. The compound's molecular formula is , and it has a molecular weight of approximately 348.37 g/mol.
The compound is classified as an amide due to the presence of the amide functional group, which is characterized by the carbonyl group (C=O) directly attached to a nitrogen atom (N). It can be sourced from various chemical suppliers, including Sigma-Aldrich and American Elements, which provide detailed product specifications and safety data sheets for research purposes .
The synthesis of 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves several steps:
These reactions require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can be represented using various structural notations:
C1=CC=C(C=C1)C(=O)N(C(CC(=O)N2C=NN(C(=O)C=C2)C(F)=C)C(F)=C)
MWWPTWKMWCATES-UHFFFAOYSA-N
The compound features a central pyridazine ring substituted with a fluorophenyl group, an amide linkage, and a benzamide moiety, contributing to its potential biological activities.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide primarily involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications .
The physical properties of 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide include:
Chemically, it exhibits stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation .
The primary applications of 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide are found in medicinal chemistry:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: